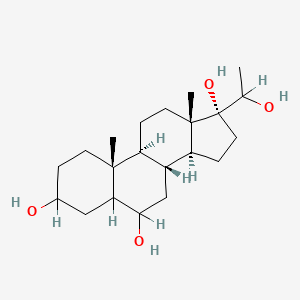
POLY(9 9-DI-N-OCTYLFLUORENYL-2 7-DIYL)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions: Poly(9,9-di-n-octylfluorenyl-2,7-diyl) is typically synthesized through polymerization reactions involving fluorenyl monomers. The polymerization process often employs catalysts and specific reaction conditions to achieve the desired molecular weight and properties .
Industrial Production Methods: In industrial settings, the production of Poly(9,9-di-n-octylfluorenyl-2,7-diyl) involves large-scale polymerization reactors where the monomers are subjected to controlled temperatures and pressures. The resulting polymer is then purified and processed into various forms for commercial use .
化学反应分析
Types of Reactions: Poly(9,9-di-n-octylfluorenyl-2,7-diyl) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the polymer’s properties and functionality .
Common Reagents and Conditions:
Oxidation: Typically involves oxidizing agents such as potassium permanganate or hydrogen peroxide under controlled conditions.
Reduction: Commonly uses reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Often involves halogenation or alkylation reactions using reagents like halogens or alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the polymer chain .
科学研究应用
Poly(9,9-di-n-octylfluorenyl-2,7-diyl) has a wide range of scientific research applications:
Chemistry: Used as a phase-separated polymer to study the effects of noise sources on σ-conjugated charge carriers.
Biology: Employed in the dispersion of single-walled carbon nanotubes (SWCNTs) for biological applications.
Medicine: Investigated for potential use in medical imaging and diagnostics due to its fluorescent properties.
Industry: Utilized in the fabrication of field-effect transistors (FETs) and other optoelectronic devices.
作用机制
The mechanism by which Poly(9,9-di-n-octylfluorenyl-2,7-diyl) exerts its effects involves its ability to emit light when subjected to electrical or optical excitation. This emission is due to the polymer’s high electroluminescence quantum yield, which allows it to efficiently convert electrical energy into light . The molecular targets and pathways involved include the polymer’s interaction with conducting probes and its ability to confine excitons within its polymer chain .
相似化合物的比较
- Poly(9,9-dioctylfluorenyl-2,7-diyl)
- Poly[2-methoxy-5-(2-ethylhexyloxy)-1,4-phenylenevinylene]
- Poly(9-vinylcarbazole)
- Poly[9,9-bis-(2-ethylhexyl)-9H-fluorene-2,7-diyl]
- Poly(3-hexylthiophene-2,5-diyl)
Uniqueness: Poly(9,9-di-n-octylfluorenyl-2,7-diyl) stands out due to its high electroluminescence quantum yield and chemical stability, making it particularly valuable for applications in optoelectronic devices. Its ability to form an emissive layer and interact with conducting probes further enhances its utility in various scientific and industrial applications .
属性
CAS 编号 |
19456-48-5 |
|---|---|
分子式 |
C14H15NO5 |
分子量 |
0 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




